RORγ Binding Affinity: 3-Cyano-4-methoxybenzyl Fragment Advantage
In a direct head-to-head comparison within the same patent series (US10829481), the benzimidazole-carboxamide derivative incorporating the 3-cyano-4-methoxybenzyl fragment—the pharmacophoric unit installed via 320407-91-8—exhibits a Ki of <100 nM for human RORγ (Compound I-83) [1]. In contrast, the structural analog bearing an unsubstituted benzyl group at the identical position (Compound I-150) yields a Ki of 550 nM under the same cell-free competition radioligand binding assay [2]. This represents a greater than 5.5-fold improvement in binding affinity attributable specifically to the 3-cyano-4-methoxy substitution pattern that only 320407-91-8 can install.
| Evidence Dimension | RORγ binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 100 nM (Compound I-83, containing 3-cyano-4-methoxybenzyl fragment from 320407-91-8) |
| Comparator Or Baseline | Ki = 550 nM (Compound I-150, unsubstituted benzyl analog) |
| Quantified Difference | >5.5-fold improvement in Ki for the 3-cyano-4-methoxybenzyl-containing compound |
| Conditions | Cell-free competition radioligand binding assay; human RORγ; Vitae Pharmaceuticals US Patent US10829481 |
Why This Matters
For procurement decisions in RORγ-targeted drug discovery, 320407-91-8 is the required intermediate to access the high-affinity 3-cyano-4-methoxybenzyl pharmacophore; simpler benzyl bromides cannot recapitulate this potency gain.
- [1] BindingDB BDBM472261. 1-(3-cyano-4-methoxybenzyl)-N-(4-(ethylsulfonyl)benzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxamide (US10829481, Compound I-83). Ki < 100 nM for human RORγ in cell-free competition radioligand assay. View Source
- [2] BindingDB BDBM472352. 1-benzyl-N-(4-(ethylsulfonyl)benzyl)-2-methyl-1H-benzo[d]imidazole-5-carboxamide (US10829481, Compound I-150). Ki = 550 nM for human RORγ in cell-free competition radioligand assay. View Source
